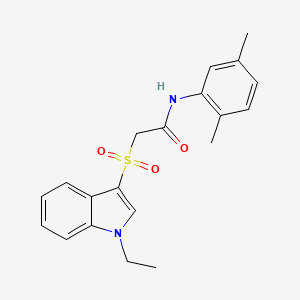

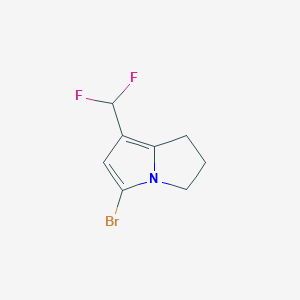

![molecular formula C10H11BrN2O2 B2708093 Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 2549-17-9](/img/structure/B2708093.png)

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the CAS Number: 2549-17-9 . It has a molecular weight of 271.11 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is normal, and it should be stored in an inert atmosphere .Applications De Recherche Scientifique

1. Synthesis of Polychlorinated Imidazo[1,2-a]pyridines

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has been utilized in the synthesis of polychlorinated imidazo[1,2-α]pyridines, analogs of chlorinated benzimidazoles. These compounds are synthesized through a condensation process involving ethyl bromoacetate and chlorinated 2-aminopyridines, followed by ion exchange to convert hydrobromide salts to hydrochloride salts, and finally treated with POCl3 (Gudmundsson, Drach, & Townsend, 1997).

2. Building Fused Triazines

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is used as a synthon for constructing fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by reduction and treatment with nitrous acid to yield pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

3. Antimicrobial Activity

Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl esters, derived from this compound, have been reacted with hydrazine hydrate to produce hydrazides with antimicrobial properties. These hydrazides are further treated with various aldehydes to form arylidenehydrazides with examined antimicrobial activities (Turan-Zitouni, Blache, & Güven, 2001).

4. Fluorescent Probes for Mercury Ion

Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives have been developed as fluorescent probes for mercury ions. This involves a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, yielding imidazo[1,2-a]pyridine derivatives efficient in detecting mercury ions both in acetonitrile and buffered aqueous solution (Shao et al., 2011).

5. One-Pot Synthesis Techniques

The compound is employed in a one-pot synthesis of imidazo[1,5-a]pyridines, demonstrating its versatility in synthesizing different heterocyclic structures. This synthesis involves carboxylic acids and 2-methylaminopyridines, allowing the introduction of various substituents (Crawforth & Paoletti, 2009).

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future development of this compound could be in the field of medicinal chemistry and material science .

Mécanisme D'action

Target of Action

Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a complex compound with a diverse range of targets. The primary targets of this compound are yet to be fully identified due to the lack of comprehensive studies .

Mode of Action

It is believed to interact with its targets in a unique way, leading to changes in cellular processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

ethyl imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.BrH/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8;/h3-7H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSXTCOHUKNMCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=N1.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

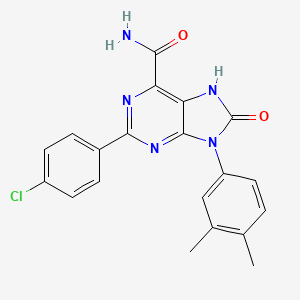

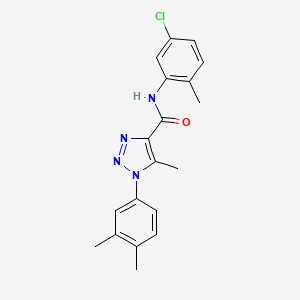

![1-[3-[(2-Chloro-8-methylquinolin-3-yl)methyl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2708011.png)

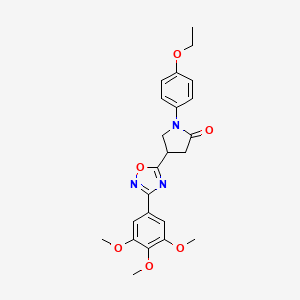

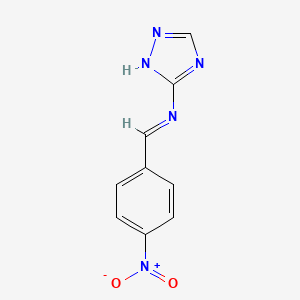

![1,7-dimethyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2708013.png)

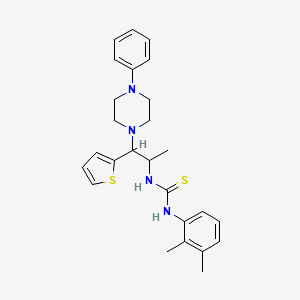

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2708015.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/no-structure.png)

![2-{[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2708018.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)